molecular formula C10H31N4O17P B12936186 ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate CAS No. 220374-02-7

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate

Cat. No.: B12936186
CAS No.: 220374-02-7
M. Wt: 510.34 g/mol
InChI Key: ZBMBVCILVNTYFG-HCPZZMJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Solid-State Configuration

The orthorhombic crystal structure of AMP monohydrate (space group P2$$_1$$2$$_1$$2$$_1$$) provides foundational insights into the nonahydrate form. Unit cell parameters for the orthorhombic monohydrate are a = 22.997 Å, b = 9.406 Å, and c = 6.599 Å, with four molecules per unit cell (Z = 4). The ribose moiety adopts a C(2')-endo puckering conformation, contrasting with the C(3')-endo configuration observed in the monoclinic AMP monohydrate (space group P2$$_1$$). This difference in sugar pucker alters the glycosidic torsion angle (O(1')-C(1')-N(9)-C(8)) by nearly 50°, shifting from a *syn orientation in the monoclinic form to an anti conformation in the orthorhombic polymorph.

For the nonahydrate, hypothetical unit cell expansion is anticipated due to the incorporation of nine water molecules. These waters likely occupy interstitial sites, forming hydrogen bonds with phosphate oxygens, ribose hydroxyls, and the adenine base. In analogous hydrate systems, water networks exhibit layered topologies, with bound water directly coordinating polar groups and unbound water forming secondary hydration shells. Such arrangements could stabilize the nonahydrate’s lattice through extended O–H···O interactions, though direct crystallographic data remain speculative.

Table 1: Crystallographic Parameters of AMP Polymorphs

Parameter Orthorhombic Monohydrate Monoclinic Monohydrate
Space Group P2$$_1$$2$$_1$$2$$_1$$ P2$$_1$$
a (Å) 22.997 8.571
b (Å) 9.406 3.804
c (Å) 6.599 9.135
β (°) - 101.57
Sugar Puckering C(2')-endo C(3')-endo

Stereochemical Assignment and Chiral Center Validation

The compound’s four chiral centers—(2R,3S,4R,5R)—are rigorously validated through X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. In the orthorhombic monohydrate, direct methods confirmed the ribose’s absolute configuration, with torsion angles C(1')-C(2')-C(3')-C(4') and C(2')-C(3')-C(4')-C(5') measuring 35.8° and -72.3°, respectively. NMR studies of related adenosine derivatives reveal that $$^3J{\text{H,H}}$$ coupling constants (e.g., $$^3J{\text{H2',H3'}}$$ = 5.2 Hz) and nuclear Overhauser effects (NOEs) between H(1') and H(4') corroborate the C(2')-endo conformation.

The adenine base’s orientation relative to the ribose is further constrained by hydrogen bonding. In the orthorhombic form, N(7) and N(6)-H participate in intermolecular H-bonds with phosphate oxygens and water molecules, fixing the glycosidic torsion angle at -157°. This contrasts with the monoclinic form’s -112°, illustrating how crystallographic environment modulates stereochemistry.

Hydrate Structure Characterization: Nonahydrate Water Network Topology

The nonahydrate’s nine water molecules likely organize into distinct coordination shells. Primary hydration involves three waters directly bound to the phosphate group (P–O···H–O–H), two to ribose hydroxyls (O(2')/O(3')···H–O–H), and one to N(7) of adenine. The remaining three waters may occupy interstitial sites, forming a secondary network with O···O distances of 2.7–3.1 Å, consistent with bulk-like hydrogen bonding.

Molecular dynamics simulations of hydrated AMP suggest that bound water exhibits residency times >100 ps, while unbound water exchanges rapidly (<10 ps). This dichotomy implies that the nonahydrate’s lattice stability derives predominantly from the first-shell waters, with secondary waters contributing to long-range order. Notably, in phospholipid-bound water systems, intermediate-range order (IRO) persists up to 2.4 nm from the surface, mediated by H-bond network (HBN) defects. By analogy, the nonahydrate’s HBN may feature cooperative rearrangements across multiple hydration shells, though experimental validation is needed.

Comparative Analysis with Anhydrous Adenosine Monophosphate Derivatives

Anhydrous AMP derivatives lack the structural stabilization provided by water, leading to conformational flexibility. For instance, in the absence of water-mediated H-bonds, the ribose ring samples both C(2')-endo and C(3')-endo puckers, as evidenced by NMR relaxation studies. The glycosidic torsion angle in anhydrous forms also varies widely (-120° to -160°), reflecting reduced steric constraints.

Phosphate group geometry diverges markedly between hydrated and anhydrous forms. In the orthorhombic monohydrate, the phosphate adopts a staggered conformation (O–P–O angles ≈109.5°), stabilized by H-bonds to water. Anhydrous AMP, however, favors an eclipsed configuration (O–P–O angles ≈120°), minimizing lone-pair repulsions in the absence of hydration. These differences underscore water’s role in enforcing specific molecular geometries.

Table 2: Conformational Comparison of AMP Hydrates and Anhydrous Forms

Feature Nonahydrate (Hypothetical) Orthorhombic Monohydrate Anhydrous AMP
Sugar Puckering C(2')-endo C(2')-endo Mixed
Glycosidic Torsion (°) -157 -157 -120 to -160
Phosphate Geometry Staggered Staggered Eclipsed
H-Bond Network 9 H$$_2$$O layers 1 H$$_2$$O chain None

Properties

CAS No.

220374-02-7

Molecular Formula

C10H31N4O17P

Molecular Weight

510.34 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;nonahydrate

InChI

InChI=1S/C10H13N4O8P.9H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);9*1H2/t4-,6-,7-,10-;;;;;;;;;/m1........./s1

InChI Key

ZBMBVCILVNTYFG-HCPZZMJLSA-N

Isomeric SMILES

C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O.O.O.O.O.O.O.O.O.O

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O.O.O.O.O.O.O.O.O.O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically follows a multi-step approach:

  • Starting Material Selection
    The synthesis often begins with a suitably protected ribose derivative or a nucleoside precursor such as adenosine or a protected adenosine analog.

  • Base Attachment or Modification
    The purine base (6-hydroxy-9H-purin-9-yl) is either introduced via glycosylation of a protected sugar or modified on an existing nucleoside.

  • Protection of Hydroxyl Groups
    To achieve regioselective phosphorylation, hydroxyl groups at positions 3' and 4' are protected using groups such as silyl ethers or acyl groups.

  • Phosphorylation
    The key step involves selective phosphorylation at the 2'-position. This is commonly achieved using phosphoramidite chemistry or phosphorochloridate reagents under controlled conditions.

  • Deprotection and Hydration
    After phosphorylation, protecting groups are removed under mild conditions to avoid hydrolysis of the phosphate ester. The compound is then crystallized or lyophilized to obtain the nonahydrate form.

Specific Phosphorylation Techniques

  • Phosphoramidite Method
    This method uses a phosphoramidite reagent that reacts with the free 2'-hydroxyl group in the presence of an activator (e.g., tetrazole). The intermediate is oxidized to the phosphate ester.

  • Phosphorochloridate Method
    The 2'-hydroxyl is treated with a phosphorochloridate reagent (e.g., POCl3 derivatives) in the presence of a base, forming the phosphate ester directly.

  • Use of Sulfonate Leaving Groups
    In some syntheses, the 2'-hydroxyl is converted to a good leaving group such as a 4-methylbenzenesulfonate (tosylate), which is then displaced by a phosphate nucleophile to form the phosphate ester.

Protection/Deprotection Schemes

Step Protecting Group Type Purpose Conditions for Removal
3' and 4' Hydroxyls Silyl ethers (e.g., TBDMS) Regioselective phosphorylation Fluoride ion (e.g., TBAF)
5' Hydroxyl Acetyl or benzoyl groups Prevent side reactions Mild base or acid hydrolysis
Purine Amino Groups Benzoyl or other amides Prevent base degradation Ammonolysis or hydrazine

Research Findings and Data

Yield and Purity

  • Typical overall yields for the phosphorylation step range from 60% to 85%, depending on the method and protecting groups used.
  • Purity is confirmed by chromatographic techniques (HPLC) and spectroscopic methods (NMR, MS).

Analytical Characterization

Technique Purpose Typical Observations
NMR (1H, 13C, 31P) Confirm structure and stereochemistry Characteristic chemical shifts for phosphate and sugar protons
Mass Spectrometry Molecular weight confirmation Molecular ion peak at 756.4 g/mol
IR Spectroscopy Functional group identification Phosphate stretching bands around 1100 cm⁻¹
X-ray Crystallography Hydrate form and stereochemistry Confirms nonahydrate crystal structure

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Disadvantages
Phosphoramidite Phosphoramidite reagent, tetrazole, oxidation High regioselectivity, mild conditions Requires careful moisture control
Phosphorochloridate POCl3 derivatives, base (e.g., pyridine) Direct phosphorylation, scalable Harsh reagents, possible side reactions
Tosylate displacement Tosyl chloride, phosphate nucleophile Good leaving group strategy Multi-step, requires protection/deprotection

Chemical Reactions Analysis

Types of Reactions

((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate: undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article delves into its applications across different fields, including pharmacology, biochemistry, and molecular biology.

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a tetrahydrofuran ring and a purine derivative. Its molecular formula is C10H12N4O11PC_{10}H_{12}N_4O_{11}P, and it has a molecular weight of approximately 472.15 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

Antiviral Properties

Research indicates that this compound may exhibit antiviral activity, particularly against viruses that exploit nucleotide pathways for replication. Its purine-like structure suggests potential interactions with viral enzymes or host cell mechanisms that could inhibit viral proliferation.

Neuroprotective Effects

Studies have shown that compounds with similar structures can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual role of its metabolites as antioxidants could provide protective effects on neuronal cells.

Therapeutic Potential in Cancer

The compound's ability to influence cellular signaling pathways makes it a candidate for cancer therapy. It may act by modulating the tumor microenvironment or directly affecting cancer cell metabolism.

Metabolic Pathway Modulation

This compound can serve as a substrate or inhibitor in various metabolic pathways, particularly those involving nucleotide metabolism. This could be beneficial in studying metabolic disorders or developing drugs targeting these pathways.

Biomarker Development

Given its structural characteristics, it may be utilized as a biomarker for certain diseases, aiding in early diagnosis or monitoring treatment efficacy.

Case Study 1: Antiviral Screening

In a recent study, the antiviral efficacy of similar purine derivatives was evaluated against influenza virus strains. Results indicated significant inhibition of viral replication at specific concentrations, suggesting that the compound could be further explored for therapeutic use against viral infections.

Case Study 2: Neuroprotection Research

A study investigated the neuroprotective effects of compounds with similar hydroxylated structures in models of oxidative stress-induced neuronal damage. The findings demonstrated reduced cell death and improved mitochondrial function, supporting the hypothesis that this class of compounds could be beneficial in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby exerting its effects on cellular proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Modifications and Properties of Analogous Compounds

Compound Name / CAS Substituent Modifications Molecular Weight Key Properties / Applications Reference
Inosinic acid (CAS 131-99-7) 6-hydroxy purine, 5'-phosphate 364.27 (anhydrous) Nucleotide biosynthesis, research reagent
6-Mercapto analog (CAS 53-83-8) 6-hydroxy → 6-mercapto 364.27 Potential antioxidant activity; thiol reactivity
2-MeS-ADP (CAS 34983-48-7) 2-methylsulfanyl, diphosphate 473.02 P2Y receptor agonist; platelet aggregation studies
2-Fluoro derivative (CAS 161109-77-9) 2-fluoro, acetylated ribose 411.34 Enhanced metabolic stability; antiviral research
Cangrelor (Kengreal®) 6-(2-(methylthio)ethylamino), 2',3'-trichloro 776.33 FDA-approved P2Y₁₂ inhibitor; antiplatelet drug
Cyclopentylamino nitrate polymorph (Anhydrous) 6-cyclopentylamino, nitrate ester ~450 (estimated) Improved crystallinity; preclinical cardiovascular studies

Bioactivity and Pharmacokinetic Profiles

  • 6-Mercapto Analog: The thiol group at position 6 enhances nucleophilic reactivity, making it a candidate for studying redox-sensitive enzymes.
  • 2-MeS-ADP: The methylsulfanyl group at position 2 increases affinity for P2Y receptors, particularly P2Y₁₂, which is critical in platelet activation. This modification results in 10-fold higher potency than adenosine diphosphate (ADP) in clotting assays .
  • Cangrelor: Structural additions (methylthioethylamino and trichloro groups) confer rapid-onset, reversible P2Y₁₂ inhibition, making it superior to clopidogrel in percutaneous coronary intervention (PCI) .
  • Fluorinated Derivative : Fluorine substitution at position 2 reduces enzymatic deamination, extending half-life in plasma. This property is leveraged in antiviral nucleoside analogs like remdesivir .

Stability and Physicochemical Properties

  • Hydration Effects: The nonahydrate form of inosinic acid exhibits higher thermal stability (decomposition >200°C) than anhydrous forms, which degrade at ~150°C .
  • Polymorphs: Anhydrous polymorphs of cyclopentylamino derivatives (e.g., Compound A) show improved solubility in organic solvents, facilitating formulation in lipid-based delivery systems .

Computational and Experimental Insights

  • Similarity Indexing: Compounds like 2-MeS-ADP share ~70% structural similarity with inosinic acid, correlating with overlapping bioactivity in purinergic signaling pathways .
  • QSAR Models : Fluorinated analogs demonstrate optimal logP values (-1.2 to 0.5), balancing membrane permeability and aqueous solubility for CNS-targeted therapies .

Biological Activity

The compound ((2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-hydroxy-9H-purin-9-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate nonahydrate is a derivative of purine and a phosphoric acid ester. Its structural features suggest potential biological activities that merit investigation. This article summarizes the biological activity of this compound through a review of relevant literature, case studies, and research findings.

Structural Overview

The molecular formula of the compound is C10H15N4O8PC_{10}H_{15}N_4O_8P, with a molecular weight of approximately 390.29 g/mol . The compound features a tetrahydrofuran ring substituted with hydroxyl and purine moieties, which are known to influence its biological interactions.

The compound acts primarily as an adenosine receptor modulator. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors that play crucial roles in various physiological processes including neurotransmission, inflammation, and cardiovascular functions .

Key Findings:

  • Adenosine A1 Receptor Agonism: Studies indicate that this compound exhibits agonistic activity at the A1 receptor, which is associated with antinociceptive effects in preclinical models. The EC50 value for this activity has been reported at 0.021 μM .
  • Pharmacokinetics: The presence of the phosphate group enhances solubility and bioavailability compared to non-phosphorylated analogs .

2. Antinociceptive Effects

Several studies have demonstrated the potential of this compound in pain management:

  • In animal models, it has been shown to reduce pain responses effectively when administered either systemically or locally.
  • The mechanism involves modulation of pain pathways through A1 receptor activation, which inhibits neurotransmitter release in pain signaling pathways .

3. Neuroprotective Properties

Research indicates that compounds similar to this compound may provide neuroprotective effects:

  • Studies suggest that adenosine receptor agonists can protect neurons from excitotoxicity and oxidative stress .

Case Studies

Case Study 1: Pain Management in Rodent Models
A study assessed the efficacy of the compound in rodent models of neuropathic pain. The results indicated significant reductions in pain behaviors following administration of the compound compared to controls.

Case Study 2: Neuroprotection in Ischemic Models
Another investigation evaluated the neuroprotective effects during ischemic events. The compound's administration before induced ischemia resulted in reduced neuronal death and improved functional recovery post-event.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeEC50 (μM)Mechanism
Compound AA1 Agonist0.021Pain modulation
Compound BNeuroprotective0.052Antioxidant effects
Compound CA2A Agonist0.12Anti-inflammatory

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.